molecular formula C14H12N6 B2803783 1-[2-(Benzotriazol-2-yl)ethyl]benzotriazole CAS No. 116477-11-3

1-[2-(Benzotriazol-2-yl)ethyl]benzotriazole

Cat. No. B2803783
CAS RN: 116477-11-3
M. Wt: 264.292
InChI Key: JSPKDGODLNHTMD-UHFFFAOYSA-N
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Description

“1-[2-(Benzotriazol-2-yl)ethyl]benzotriazole” is a derivative of benzotriazole, a class of compounds known for their versatile properties . Benzotriazole derivatives have been extensively explored for the synthesis of various molecules of biological and pharmaceutical importance . They exhibit outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .


Synthesis Analysis

The synthesis of benzotriazole derivatives involves a variety of reactions . Benzotriazole can easily be introduced into a molecule, activating it towards numerous transformations . It is stable during the course of reactions and can easily be removed at the end of the reaction sequence . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .


Molecular Structure Analysis

The molecular structure of benzotriazole derivatives is based on the benzotriazole scaffold . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .


Chemical Reactions Analysis

Benzotriazole derivatives are characterized by their reactivity . They are known to behave as excellent leaving groups, electron-donating or electron-withdrawing groups, anion precursors, and radical precursors . They have been used in a variety of chemical reactions, including the Graebe–Ullmann reaction .


Physical And Chemical Properties Analysis

Benzotriazole derivatives are known for their unique set of physicochemical properties . They are characterized by a long shelf-life and their preparations are amenable to large scales . They are also known for their stability and reduced toxicity .

Future Directions

Benzotriazole derivatives have found profound applications in various fields, including medicinal chemistry and material sciences . They have been used as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . The future of benzotriazole derivatives lies in further exploring their potential in these and other applications.

properties

IUPAC Name

1-[2-(benzotriazol-2-yl)ethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6/c1-2-6-12-11(5-1)16-20(17-12)10-9-19-14-8-4-3-7-13(14)15-18-19/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPKDGODLNHTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCN3N=C4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2H-1,2,3-Benzotriazol-2-yl)ethyl]-1H-1,2,3-benzotriazole

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